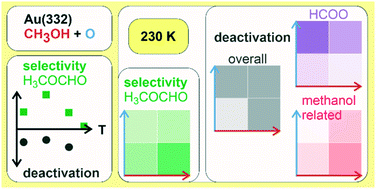Methanol oxidation on Au(332): methyl formate selectivity and surface deactivation under isothermal conditions†
Catalysis Science & Technology Pub Date: 2022-01-21 DOI: 10.1039/D1CY02034J
Abstract
Methanol oxidation on the stepped Au(332) surface was investigated by pulsed isothermal molecular beam (MB) experiments. The effect of the surface temperature as well as the influence of changes in the methanol and atomic oxygen flux on the partial oxidation to methyl formate was studied. A maximum in methyl formate formation is observed at 250 K under the applied single collision conditions. Increasing the methanol to oxygen ratio was found to increase the selectivity to methyl formate and decrease unwanted overoxidation to surface deactivating formate detected by in situ infrared reflection absorption spectroscopy (IRAS). The results show evidence for the importance of an additional deactivation mechanism for methyl formate formation connected to methanol which is active under oxygen-deficient conditions at low temperatures. Moreover, the measurements suggest a small number of sites to be highly reactive for methyl formate formation which are preferentially blocked under oxygen-deficient conditions.


Recommended Literature
- [1] Hexanuclear Cu3O–3Cu triazole-based units as novel core motifs for high nuclearity copper(ii) frameworks†
- [2] Sample preparation procedures for accurate and precise isotope analysis of Pb in peat by multiple collector (MC)-ICP-MS†‡
- [3] Hierarchical forest-like photoelectrodes with ZnO nanoleaves on a metal dendrite array†
- [4] Adsorption based realistic molecular model of amorphous kerogen
- [5] Photometric determination of cationic surfactants
- [6] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [7] Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†
- [8] Two novel macrocyclic organotin(iv) carboxylates based on amide carboxylic acids†
- [9] Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†
- [10] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 136088-69-2









